Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate is a piperazine-based compound featuring a hydroxypropyl linker substituted with a 3-methylpiperidinyl group and an ethyl carboxylate ester. The ethyl carboxylate group is a common motif in drug design, often enhancing metabolic stability and binding affinity .
Properties
CAS No. |
6958-67-4 |
|---|---|
Molecular Formula |
C16H31N3O3 |
Molecular Weight |
313.44 g/mol |
IUPAC Name |
ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-3-22-16(21)19-9-7-17(8-10-19)12-15(20)13-18-6-4-5-14(2)11-18/h14-15,20H,3-13H2,1-2H3 |
InChI Key |
OYXHFBDAJBFGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(CN2CCCC(C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of protective groups and selective deprotection steps are crucial in the industrial synthesis to avoid side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, solvents like ethyl acetate, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The pathways involved often include signal transduction mechanisms that lead to physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of piperazine derivatives with hydroxypropyl side chains. Below is a comparative analysis with key analogs:
Key Observations
Aliphatic Groups: The 3-methylpiperidinyl group in the target compound may enhance lipophilicity and CNS penetration compared to polar substituents like xanthenone .
Core Heterocycle :
- Piperidine-based analogs (e.g., ) show distinct biological profiles (e.g., beta-cell survival) compared to piperazine derivatives, possibly due to differences in basicity or conformational flexibility .
Synthetic Accessibility :
- Hydroformylation () and catalytic hydrogenation () are efficient methods for piperazine derivatives, though substituents like 3-methylpiperidinyl may require tailored coupling strategies .
Table: Physicochemical Properties
Biological Activity
Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H24N2O3
- Molecular Weight : 280.37 g/mol
The presence of the piperazine ring and the hydroxypropyl side chain contributes to its biological activity, particularly in the modulation of neurotransmitter systems.
Research indicates that this compound exhibits several mechanisms of action:
- Muscarinic Acetylcholine Receptor Modulation : The compound acts as a ligand for muscarinic acetylcholine receptors (M3R), which are implicated in various physiological processes including cell proliferation and apoptosis resistance. Activation of M3R has been associated with the progression of certain cancers, making this compound a potential candidate for cancer therapy .
- Cholinesterase Inhibition : Studies suggest that derivatives of piperazine compounds can inhibit cholinesterase enzymes, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine levels in the brain .
- Anticancer Activity : Preliminary studies show that this compound may induce apoptosis in cancer cell lines, suggesting its utility as an anticancer agent. The cytotoxic effects have been observed in various tumor models, indicating its potential for further development as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cancer Therapeutics : A study demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in apoptosis induction .
- Neurodegenerative Disease Models : In models simulating Alzheimer’s disease, compounds similar to this compound showed dual inhibition of cholinesterase and beta-secretase enzymes, highlighting their potential for multi-targeted approaches in treatment strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
